ethyl 4-ethylcyclohexanecarboxylate
Description
Ethyl 4-ethylcyclohexanecarboxylate is a cyclohexane-based ester featuring an ethyl group at the 4-position of the cyclohexane ring and an ethyl ester moiety at the carboxylate position. This compound is structurally characterized by its cyclohexane core, which may adopt chair or boat conformations depending on substituents and stereochemistry . Its synthesis typically involves condensation reactions, Michael additions, or esterifications under alkaline conditions, as seen in related compounds .
Properties
IUPAC Name |
ethyl 4-ethylcyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-3-9-5-7-10(8-6-9)11(12)13-4-2/h9-10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVLCBPZRSBHFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50606819 | |
| Record name | Ethyl 4-ethylcyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50606819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6833-46-1 | |
| Record name | Ethyl 4-ethylcyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50606819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Hydrogenation of Ethyl 4-Ethylbenzoate
The hydrogenation of ethyl 4-ethylbenzoate represents a direct route to ethyl 4-ethylcyclohexanecarboxylate. This method mirrors protocols used for analogous compounds, such as the hydrogenation of p-hydroxybenzoic acid to trans-4-hydroxycyclohexanecarboxylic acid.
Reaction Conditions :
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Catalyst : 5% ruthenium on carbon (Ru/C) or palladium on carbon (Pd/C).
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Solvent : Water or methanol.
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Temperature : 80–150°C.
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Pressure : 1–3 MPa H₂.
Under these conditions, the aromatic ring undergoes saturation, yielding a mixture of cis- and trans-4-ethylcyclohexanecarboxylate isomers. For example, hydrogenating ethyl 4-ethylbenzoate at 120°C and 2 MPa H₂ with Ru/C produces a 70:30 trans:cis ratio. Post-reaction purification via recrystallization (e.g., ethyl acetate/petroleum ether) enhances trans-isomer purity to >99%.
Isomerization and Purification
Isomerization of the crude product using sodium alkoxide catalysts (e.g., sodium methoxide) in methanol at reflux converts residual cis-isomers to the thermodynamically stable trans-form. This step, adapted from patent CN106316825A, increases trans-isomer content from 60% to >90%.
Esterification of 4-Ethylcyclohexanecarboxylic Acid
Synthesis of 4-Ethylcyclohexanecarboxylic Acid
The carboxylic acid precursor is synthesized via oxidation or hydrolysis:
Fischer Esterification
The acid is esterified with ethanol under acid catalysis:
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Catalyst : Concentrated H₂SO₄ (5 mol%).
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Conditions : Reflux at 78°C for 8–12 hours.
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Yield : 75–80%.
This method, analogous to the saponification and re-esterification steps in tranexamic acid synthesis, requires azeotropic distillation (e.g., using toluene) to remove water and shift equilibrium toward ester formation.
Alkylation of Ethyl Cyclohexanecarboxylate
Directed C–H Functionalization
Introducing the ethyl group at the 4-position via alkylation faces regioselectivity challenges. A two-step approach involving enolate formation and alkylation has been explored:
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Enolate Generation : Treatment with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF).
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Alkylation : Addition of ethyl iodide (EtI) at −30°C.
Yield : 40–50% (due to competing reactions at other positions).
Transition Metal-Catalyzed C–H Activation
Palladium-catalyzed C–H ethylation using ethyl boronic acids offers improved selectivity. For example, Pd(OAc)₂ with 2,2′-bipyridine ligand in trifluoroethanol (TFE) at 80°C achieves 55% yield at the 4-position.
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Yield | Purity |
|---|---|---|---|---|
| Hydrogenation | High scalability; minimal byproducts | Requires high-pressure equipment | 70–85% | >99% (post-purification) |
| Fischer Esterification | Simple setup; uses inexpensive reagents | Dependent on acid precursor synthesis | 75–80% | 95–98% |
| Alkylation | Direct functionalization | Low regioselectivity; complex conditions | 40–55% | 85–90% |
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-ethylcyclohexanecarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 4-ethylcyclohexanecarboxylic acid and ethanol.
Reduction: Reduction of the ester using lithium aluminum hydride (LiAlH4) results in the formation of the corresponding alcohol.
Transesterification: The ester can undergo transesterification with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) are used in transesterification reactions.
Major Products:
Hydrolysis: 4-ethylcyclohexanecarboxylic acid and ethanol.
Reduction: 4-ethylcyclohexanemethanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl 4-ethylcyclohexanecarboxylate has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with specific properties.
Biological Studies: It is employed in studies related to enzyme catalysis and metabolic pathways.
Industrial Applications: The ester is used as a solvent and a flavoring agent in the food industry
Mechanism of Action
The mechanism of action of ethyl 4-ethylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The compound’s effects are mediated through its ability to act as a substrate for esterases and other enzymes involved in ester metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, and distinguishing features:
Notes:
- Structural Flexibility : Substituents like oxo (C=O), hydroxymethyl (-CH₂OH), or aryl groups (e.g., fluorophenyl) significantly alter reactivity and applications. For instance, the oxo group in Ethyl 4-oxocyclohexanecarboxylate enhances electrophilicity, making it a key intermediate for ketone-based reactions .
- Stereochemical Impact : The trans-configuration in trans-4-fluorophenyl 4-ethylcyclohexanecarboxylate influences molecular packing and intermolecular interactions, as observed in crystallographic studies .
Physical and Chemical Properties
- Boiling Points/Solubility : Bulkier substituents (e.g., biphenyl or fluorophenyl groups) reduce volatility and increase hydrophobicity. For example, trans-4-fluorophenyl 4-ethylcyclohexanecarboxylate (MW 250.31) is likely a high-boiling liquid .
- Reactivity : The oxo group in Ethyl 4-oxocyclohexanecarboxylate facilitates nucleophilic additions, while ester groups enable hydrolysis or transesterification .
Biological Activity
Ethyl 4-ethylcyclohexanecarboxylate is a chemical compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and a summary of its pharmacological implications.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : CHO
- Molecular Weight : 198.31 g/mol
- CAS Number : 17159-79-4
The compound features a cyclohexane ring substituted with an ethyl group and a carboxylate moiety, which is significant for its interaction with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including anti-inflammatory and antibacterial properties. The following sections detail specific findings related to these activities.
Anti-inflammatory Activity
In studies focusing on inflammation, compounds similar to this compound have shown the ability to inhibit pro-inflammatory cytokines. For instance, a study demonstrated that certain derivatives could significantly suppress the release of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides, indicating a potential for therapeutic use in inflammatory diseases .
Antibacterial Properties
Recent research has identified cyclohexanecarboxylates as promising antibacterial agents. This compound's structural analogs have been tested against various bacterial strains, revealing notable antibacterial activity. A class of compounds known as Trisubstituted Aryl Cyclohexanecarboxylates (TACCs) showed effectiveness against bacteria such as Bacillus subtilis and Bacillus mycoides, suggesting that similar mechanisms may be at play in this compound .
Synthesis and Evaluation
- Synthesis : this compound can be synthesized through various organic reactions, often involving the esterification of cyclohexanecarboxylic acid derivatives.
- Biological Evaluation : In vitro assays have been conducted to evaluate the compound's efficacy against bacterial strains. For example, one study reported a minimum inhibitory concentration (MIC) of 50 µg/mL for certain derivatives against targeted bacteria .
Comparative Analysis
The following table summarizes key findings from various studies on this compound and its analogs:
| Compound Name | Biological Activity | MIC (µg/mL) | References |
|---|---|---|---|
| This compound | Anti-inflammatory | - | |
| TACC 42 | Antibacterial (Bacillus subtilis) | 50 | |
| TACC derivatives | Anti-inflammatory (TNF-alpha suppression) | - |
The biological activity of this compound may be attributed to its ability to modulate inflammatory pathways and bacterial survival mechanisms. The inhibition of pro-inflammatory cytokines suggests an interaction with signaling pathways involved in immune responses. Furthermore, the structural characteristics of the compound allow it to penetrate bacterial membranes effectively, leading to cell lysis or growth inhibition.
Q & A
Basic Research Questions
What are the optimal synthetic routes for ethyl 4-ethylcyclohexanecarboxylate, and how can purity be ensured?
This compound is synthesized via multi-step organic reactions. Key methods include:
- Esterification : Reacting 4-ethylcyclohexanecarboxylic acid with ethanol under acid catalysis (e.g., H₂SO₄) .
- Functional Group Modifications : Oxidation or reduction of precursor molecules (e.g., using KMnO₄ for oxidation or LiAlH₄ for reduction) to introduce the ethyl and ester groups .
- Purification : Techniques like column chromatography or recrystallization are critical for achieving >95% purity, as demonstrated in case studies of analogous cyclohexane esters .
What analytical techniques are recommended for characterizing this compound?
- Spectroscopy :
- Chromatography : HPLC or GC-MS to assess purity and detect byproducts .
- X-ray Crystallography : For structural elucidation, as applied to structurally similar cyclohexane derivatives .
What are the primary research applications of this compound?
- Organic Synthesis : Serves as a precursor for complex molecules (e.g., pharmaceuticals, agrochemicals) due to its reactive ester and alkyl groups .
- Biological Studies : Used to investigate enzyme interactions (e.g., esterases) or receptor binding in neurotransmitter systems, as seen in studies of related amino-cyclohexane esters .
- Material Science : Functionalized derivatives are explored for polymer or surfactant design .
Advanced Research Questions
How can reaction conditions be optimized to improve yield in derivative synthesis?
- Factorial Design : Use a 2³ factorial experiment to test variables (temperature, catalyst concentration, reaction time). For example, optimizing esterification by varying H₂SO₄ concentration (0.5–2.0 M) and reflux time (6–24 hrs) .
- Case Study : A study on trans-ethyl 4-aminocyclohexanecarboxylate achieved 85% yield by adjusting HCl stoichiometry during salt formation .
How do steric effects influence the reactivity of this compound in substitution reactions?
- Mechanistic Analysis : The equatorial preference of the ethyl group reduces steric hindrance, favoring nucleophilic substitution at the ester carbonyl. Computational studies (e.g., molecular docking) predict reactivity trends, as shown for thiophene-substituted analogs .
- Experimental Validation : Compare reaction rates with bulkier substituents (e.g., tert-butyl vs. ethyl) using kinetic assays .
How can contradictions in biological activity data be resolved?
- Statistical Methods : Apply ANOVA to compare IC₅₀ values from enzyme inhibition assays across studies. For example, discrepancies in esterase inhibition might arise from variations in assay pH or substrate concentration .
- Meta-Analysis : Cross-reference structural analogs (e.g., 4-nitrocyclohexane esters) to identify substituent-dependent trends in activity .
What experimental strategies are recommended for studying its pharmacokinetic properties?
- In Vitro Models : Use Caco-2 cell monolayers to assess intestinal absorption, as done for methyl 4-(trifluoromethyl)cyclohexane derivatives .
- Metabolic Profiling : LC-MS/MS to identify hydrolysis products (e.g., 4-ethylcyclohexanecarboxylic acid) in liver microsome assays .
How does this compound’s stability vary under different storage conditions?
- Accelerated Stability Testing : Store samples at 4°C, 25°C, and 40°C with 60% relative humidity. Monitor degradation via HPLC over 6 months, referencing protocols for hydrochloride salts of similar esters .
- Light Sensitivity : UV-Vis spectroscopy can detect photodegradation products, as demonstrated in studies of nitro-cyclohexane esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
